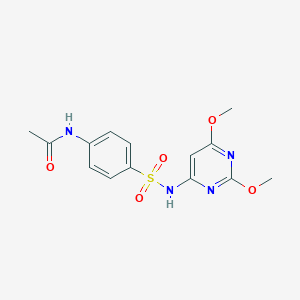

Sulfadimetroxina N4-Acetato

Descripción general

Descripción

Sulfadimethoxine N4-Acetate is a complex organic compound with the molecular formula C14H16N4O5S . This compound is known for its unique chemical structure, which includes a pyrimidinyl group and a sulfonylphenyl group, making it a subject of interest in various scientific fields.

Aplicaciones Científicas De Investigación

Estudios de Fotodegradación

Sulfadimetroxina N4-Acetato se ha utilizado en estudios que investigan la fotodegradación de las sulfonamidas y sus metabolitos N4-acetilados en agua . Estos estudios son cruciales para comprender el destino ambiental de estos compuestos una vez que se liberan en el medio acuático .

Aplicaciones Antibióticas

This compound es un tipo de antibiótico sulfonamida. Se ha utilizado en la prevención y tratamiento de infecciones bacterianas y coccidias, particularmente en aves de corral . Sin embargo, su uso indebido puede provocar efectos secundarios como intoxicación química y reacciones alérgicas .

Ensayos Basados en Aptámeros

El compuesto se ha utilizado en el desarrollo de ensayos basados en aptámeros para la detección de sulfadimetroxina . En esta aplicación, la actividad similar a la peroxidasa de las nanopartículas de oro está inhibida por un aptámero de ADNss contra sulfadimetroxina. La presencia de sulfadimetroxina conduce a la desorción del aptámero de la superficie de las nanopartículas, reactivando su propiedad catalítica .

Monitoreo Ambiental

Debido a su uso como antibiótico en la alimentación animal, this compound puede terminar en el medio ambiente, particularmente en los cuerpos de agua. Por lo tanto, a menudo se monitorea como parte de los programas de vigilancia ambiental .

Determinación Cromatográfica Líquida

This compound, junto con otras sulfonamidas, se puede determinar mediante cromatografía líquida de alta resolución . Este método es particularmente útil para detectar residuos de estos compuestos en muestras biológicas .

Estudios sobre el Metabolismo

This compound es un metabolito de sulfadimetroxina. Por lo tanto, a menudo se utiliza en estudios que investigan el metabolismo de las sulfonamidas <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024

Mecanismo De Acción

Target of Action

Sulfadimethoxine N4-Acetate primarily targets the enzyme dihydropteroate synthase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and survival .

Mode of Action

Sulfadimethoxine N4-Acetate inhibits the bacterial synthesis of folic acid (pteroylglutamic acid) from para-aminobenzoic acid . By blocking this pathway, the compound prevents bacteria from producing the folic acid they need to grow and reproduce .

Biochemical Pathways

The compound affects the folic acid synthesis pathway in bacteria . The downstream effects of this inhibition include a halt in bacterial growth and reproduction, as the bacteria are unable to produce the necessary folic acid .

Pharmacokinetics

Sulfadimethoxine is metabolized by N4-acetylation and N1-glucuronidation , leading to the final double conjugate N4-acetylsulfadimethoxine-N1-glucuronide . When N4-acetylsulfadimethoxine is administered as the parent drug, 30% of the dose is N1-glucuronidated and excreted . Fast acetylators show a shorter half-life for sulfadimethoxine than slow acetylators . Approximately 50–60% of the oral dose of sulfadimethoxine is excreted in the urine, leaving 40–50% for excretion into bile and faeces .

Result of Action

The molecular and cellular effects of Sulfadimethoxine N4-Acetate’s action include the inhibition of bacterial growth and reproduction . This is achieved by blocking the synthesis of folic acid, a crucial component for bacterial survival .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Sulfadimethoxine N4-Acetate. For instance, photodegradation might be an important elimination process for light-sensitive pharmaceuticals, such as antibiotics . The decrease of concentrations were in the range from 4% for sulfadiazine to 22% for N4-acetylsulfamethazine .

Análisis Bioquímico

Biochemical Properties

Sulfadimethoxine N4-Acetate is metabolized by O-dealkylation, N4-acetylation, and N1-glucuronidation . In humans, only N1-glucuronidation and N4-acetylation take place, leading to the final double conjugate N4-acetylsulfadimethoxine-N1-glucuronide . The enzymes, proteins, and other biomolecules it interacts with are yet to be fully identified.

Cellular Effects

It has been observed that sulfadimethoxine, a related compound, inhibits the oxidative burst from whole blood phagocytes and isolated polymorphonuclear cells . This suggests that Sulfadimethoxine N4-Acetate may have similar effects on cellular processes.

Molecular Mechanism

The molecular mechanism of Sulfadimethoxine N4-Acetate involves its metabolism by O-dealkylation, N4-acetylation, and N1-glucuronidation . In humans, only N1-glucuronidation and N4-acetylation take place, leading to the final double conjugate N4-acetylsulfadimethoxine-N1-glucuronide . This process may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It has been observed that sulfonamides, a class of compounds to which Sulfadimethoxine N4-Acetate belongs, undergo photodegradation under simulated sunlight irradiation . This suggests that Sulfadimethoxine N4-Acetate may also undergo similar degradation over time.

Dosage Effects in Animal Models

It has been observed that sulfadimethoxine, a related compound, has different pharmacokinetic values in various animals . This suggests that the effects of Sulfadimethoxine N4-Acetate may also vary with dosage in animal models.

Metabolic Pathways

Sulfadimethoxine N4-Acetate is metabolized by O-dealkylation, N4-acetylation, and N1-glucuronidation . In humans, only N1-glucuronidation and N4-acetylation take place, leading to the final double conjugate N4-acetylsulfadimethoxine-N1-glucuronide . The enzymes or cofactors that it interacts with in these metabolic pathways are yet to be fully identified.

Transport and Distribution

It has been observed that sulfonamides, a class of compounds to which Sulfadimethoxine N4-Acetate belongs, can be transported in soil columns . This suggests that Sulfadimethoxine N4-Acetate may also be transported and distributed in a similar manner.

Subcellular Localization

It is known that sulfonamides, a class of compounds to which Sulfadimethoxine N4-Acetate belongs, can bind to plasma proteins . This suggests that Sulfadimethoxine N4-Acetate may also bind to proteins and be localized in specific compartments or organelles within the cell.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Sulfadimethoxine N4-Acetate typically involves multiple steps. . The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product .

Análisis De Reacciones Químicas

Types of Reactions: Acetamide, N-(4-(((2,6-dim

Propiedades

IUPAC Name |

N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O5S/c1-9(19)15-10-4-6-11(7-5-10)24(20,21)18-12-8-13(22-2)17-14(16-12)23-3/h4-8H,1-3H3,(H,15,19)(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIYOSEJTAADVPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=NC(=N2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10204077 | |

| Record name | Acetamide, N-(4-(((2,6-dimethoxy-4-pyrimidinyl)amino)sulfonyl)phenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

555-25-9 | |

| Record name | N4-Acetylsulfadimethoxine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=555-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfadimethoxine N4-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000555259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-(4-(((2,6-dimethoxy-4-pyrimidinyl)amino)sulfonyl)phenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetamide, N-[4-[[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl]phenyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFADIMETHOXINE N4-ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K98HZI4W8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How is sulfadimethoxine N4-acetate excreted from the body compared to sulfadimethoxine itself?

A: Research suggests that sulfadimethoxine N4-acetate is excreted much more efficiently than the parent drug, sulfadimethoxine. This difference is attributed to their renal clearance mechanisms. Studies in dogs show that sulfadimethoxine N4-acetate has a significantly higher clearance ratio compared to sulfadimethoxine. [] This means that a greater proportion of sulfadimethoxine N4-acetate is filtered and eliminated by the kidneys.

Q2: What role does protein binding play in the excretion of sulfadimethoxine and its metabolites?

A: Protein binding appears to significantly influence the excretion of sulfadimethoxine and its biotransformed products. Specifically, sulfadimethoxine N1-glucuronide, another metabolite of sulfadimethoxine, shows a considerably reduced affinity to dog plasma proteins compared to both sulfadimethoxine and sulfadimethoxine N4-acetate. [] This weaker protein binding likely contributes to the higher clearance ratio observed for sulfadimethoxine N1-glucuronide.

Q3: What can you tell us about the tubular secretion of sulfadimethoxine and its metabolites?

A: Research indicates distinct differences in the tubular secretion of sulfadimethoxine and its biotransformed products. While sulfadimethoxine N4-acetate demonstrates considerable proximal tubular secretion, both sulfadimethoxine N1-glucuronide and sulfadimethoxine exhibit insufficient proximal tubular secretion. [] These findings highlight the varying interactions of these compounds with renal transport mechanisms.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5Z)-5-[(3Ar,4R,5R,6aS)-3,3-difluoro-5-hydroxy-4-[(E,3R,4S)-3-hydroxy-4-methylnon-1-en-6-ynyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B123266.png)

![Sodium 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B123272.png)